

## **Discovery and development of ORIC-533**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ORIC-533  |           |
| Cat. No.:            | B15606939 | Get Quote |

An In-Depth Technical Guide to the Discovery and Development of ORIC-533

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ORIC-533 is an orally bioavailable, potent, and selective small molecule inhibitor of CD73, a key ectoenzyme in the adenosine signaling pathway.[1] In the tumor microenvironment (TME), CD73-mediated conversion of adenosine monophosphate (AMP) to adenosine leads to the accumulation of immunosuppressive adenosine. This elevated adenosine level impairs the function of various immune effector cells, including T cells, natural killer (NK) cells, and dendritic cells, thereby promoting tumor growth and resistance to immunotherapy.[2] ORIC-533 was developed to counteract this immunosuppressive mechanism by blocking adenosine production, thus restoring and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of ORIC-533, with a focus on its application in multiple myeloma.

# Mechanism of Action: Targeting the Adenosine Pathway

The primary mechanism of action of **ORIC-533** is the competitive inhibition of the ecto-5'-nucleotidase CD73. CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of AMP to adenosine, the final step in the extracellular adenosine production pathway. By binding to CD73 with high affinity, **ORIC-533** effectively blocks this conversion, leading to a reduction in



adenosine levels within the TME. The subsequent decrease in adenosine-mediated signaling is hypothesized to restore the function of immune cells, leading to enhanced anti-tumor activity.



Click to download full resolution via product page

Figure 1: The Adenosine Signaling Pathway and the Mechanism of Action of ORIC-533.



## **Preclinical Development**

The preclinical development of **ORIC-533** involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetic profile, and anti-tumor efficacy.

## In Vitro Potency and Selectivity

**ORIC-533** demonstrated potent inhibition of CD73 in biochemical and cellular assays. The key findings are summarized in the table below.

| Assay Type           | Cell<br>Line/System        | Parameter                         | Value   | Reference |
|----------------------|----------------------------|-----------------------------------|---------|-----------|
| Biochemical<br>Assay | Recombinant<br>Human CD73  | IC50                              | <0.1 nM | [3]       |
| Cellular Assay       | Human H1568<br>NSCLC cells | EC50<br>(Adenosine<br>Production) | 0.14 nM | [3]       |
| Cellular Assay       | Mouse EMT6<br>cells        | EC50<br>(Adenosine<br>Production) | 1.0 nM  | [3]       |
| Binding Affinity     | Recombinant<br>Human CD73  | K D                               | 30 pM   | [3]       |

## **Preclinical Pharmacokinetics**

Pharmacokinetic studies were conducted in multiple species to evaluate the drug metabolism and pharmacokinetic profile of **ORIC-533**. The available data from a study in beagle dogs are presented below.

| Species       | Dose         | Route | CL<br>(mL/min<br>/kg) | Vss<br>(L/kg) | t 1/2 (h) | AUC∞<br>(μM·h) | Referen<br>ce |
|---------------|--------------|-------|-----------------------|---------------|-----------|----------------|---------------|
| Beagle<br>Dog | 0.2<br>mg/kg | IV    | 1.18                  | 0.270         | 3.2       | 4.90           | [3]           |



## Ex Vivo Efficacy in Multiple Myeloma

The efficacy of **ORIC-533** was evaluated in ex vivo assays using bone marrow mononuclear cells (BM-MNCs) from patients with relapsed or refractory multiple myeloma. These studies aimed to assess the ability of **ORIC-533** to restore immune cell function and induce myeloma cell death in a patient-derived TME.

## Experimental Protocol: Ex Vivo Multiple Myeloma BM-MNC Assay

- Sample Collection: Bone marrow aspirates were obtained from consenting patients with relapsed or refractory multiple myeloma.
- Cell Isolation: BM-MNCs were isolated from the aspirates using Ficoll-Paque density gradient centrifugation.
- Cell Culture: BM-MNCs were cultured at a density of 1.25 x 10<sup>6</sup> cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]
- ORIC-533 Treatment: Cells were treated with varying concentrations of ORIC-533 or vehicle control (DMSO) for 48-72 hours.[3]
- Adenosine Quantification: Supernatants were collected, and adenosine levels were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Immune Cell Profiling: Cells were stained with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD8, CD4, CD56, CD69) and analyzed by flow cytometry to assess the activation and proliferation of T cells and NK cells.[3]
- Myeloma Cell Viability: Myeloma cells were identified by staining with an anti-CD138
   antibody, and their viability was assessed by flow cytometry using a viability dye such as 7 AAD.[3]





Click to download full resolution via product page

Figure 2: Experimental Workflow for the Ex Vivo Multiple Myeloma BM-MNC Assay.

#### **Key Findings from Ex Vivo Studies**

- Reduced Adenosine Production: ORIC-533 significantly inhibited the production of adenosine in the bone marrow plasma of multiple myeloma patients in a dose-dependent manner.
- Restored Immune Cell Function: Treatment with ORIC-533 led to an increase in the activation of CD8+ T cells and NK cells.[4]
- Induction of Myeloma Cell Death: ORIC-533 induced significant lysis of autologous CD138+ multiple myeloma cells in a dose-dependent fashion.

## In Vivo Efficacy in a Syngeneic Mouse Model

The in vivo anti-tumor activity of **ORIC-533** was assessed in a syngeneic mouse model of breast cancer (EMT6).

#### **Experimental Protocol: EMT6 Syngeneic Mouse Model**

- Animal Model: Female BALB/c mice were used for this study.
- Tumor Cell Implantation: EMT6 murine mammary carcinoma cells were implanted subcutaneously into the flank of the mice.
- ORIC-533 Administration: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. ORIC-533 was administered orally at specified doses



and schedules.

- Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens were harvested for analysis of intratumoral adenosine levels and immune cell infiltration by flow cytometry.

#### **Key Findings from In Vivo Studies**

- Tumor Growth Inhibition: Oral administration of **ORIC-533** resulted in a significant reduction in tumor growth compared to the vehicle control group.
- Modulation of the Tumor Microenvironment: ORIC-533 treatment led to a decrease in intratumoral adenosine levels and an increase in the infiltration of activated CD8+ T cells.

## **Clinical Development**

Based on the promising preclinical data, a Phase 1b clinical trial (NCT05227144) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **ORIC-533** in patients with relapsed or refractory multiple myeloma.

## Phase 1b Study Design (NCT05227144)

- Study Type: Open-label, multicenter, dose-escalation and dose-expansion study.
- Patient Population: Patients with relapsed or refractory multiple myeloma who have received at least three prior lines of therapy.
- Treatment: **ORIC-533** administered orally once daily in 28-day cycles.
- Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended
   Phase 2 dose (RP2D) of ORIC-533, and to evaluate its safety and tolerability.
- Secondary Objectives: To characterize the pharmacokinetic profile of ORIC-533, to assess
  its preliminary anti-myeloma activity, and to evaluate its pharmacodynamic effects on
  immune cells.

## **Preliminary Clinical Data**



Initial results from the dose-escalation portion of the Phase 1b study have been reported.

| Parameter            | Finding                                                                                                                                                                                                                                  | Reference |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Safety               | Generally well-tolerated with mostly Grade 1 and 2 treatment-related adverse events. No dose-limiting toxicities observed at doses up to 2400 mg once daily.                                                                             | [5]       |
| Pharmacokinetics     | Favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, supporting once-daily dosing.                                                                                                            | [5]       |
| Pharmacodynamics     | Strong inhibition of soluble CD73 enzymatic activity observed across all dose levels. Evidence of immune activation, including increased abundance and activation of CD8+ T cells and NK cells, particularly at higher doses (≥1200 mg). | [4][5]    |
| Preliminary Efficacy | Early signs of single-agent clinical activity observed, including reductions in soluble B-cell maturation antigen (sBCMA) and paraprotein levels in some patients.                                                                       | [4]       |

## Conclusion

**ORIC-533** is a promising, orally bioavailable CD73 inhibitor with a strong scientific rationale for its use in oncology. Preclinical studies have demonstrated its potent and selective inhibition of CD73, leading to the reversal of adenosine-mediated immunosuppression and significant anti-



tumor activity in multiple myeloma models. Early clinical data in heavily pretreated patients with relapsed or refractory multiple myeloma have shown a favorable safety profile, good target engagement, and preliminary signs of clinical activity. Further clinical investigation, both as a single agent and in combination with other immunotherapies, is warranted to fully elucidate the therapeutic potential of **ORIC-533** in multiple myeloma and other malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloma Drug ORIC-533: Early Trial Update HealthTree for Multiple Myeloma [healthtree.org]
- 3. oricpharma.com [oricpharma.com]
- 4. oricpharma.com [oricpharma.com]
- 5. ORIC Pharmaceuticals Presents Promising Preclinical Data on Two Programs at the 2023 American Association for Cancer Research (AACR) Annual Meeting | ORIC Pharmaceuticals, Inc. [oricpharma.gcs-web.com]
- To cite this document: BenchChem. [Discovery and development of ORIC-533].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606939#discovery-and-development-of-oric-533]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com